molecular formula C11H16N2O4 B8371552 [2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine

[2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine

Cat. No.: B8371552
M. Wt: 240.26 g/mol
InChI Key: IZQQACFTGBBLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C11H16N2O4/c1-12(2)6-7-17-9-4-5-10(13(14)15)11(8-9)16-3/h4-5,8H,6-7H2,1-3H3

InChI Key

IZQQACFTGBBLQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Dimethylethanolamine (0.80 g, 9.0 mmol) was added to a mixture of powdered KOH (0.50 g, 9.0 mmol) and Aliquat 336 (0.36 g, 0.9 mmol) and the resulting mixture was stirred for 5 minutes at 80° C. Then 4-fluoro-2-methoxy-1-nitrobenzene (1.28 g, 7.5 mmol) was added, and stirring proceeded at this temperature for 30 minutes. The mixture was cooled and partitioned between methylene chloride (80 mL) and dilute aqueous HCl (50 mL), and the organic layer was extracted with dilute aqueous HCl (2×50 mL). The combined aqueous phases were washed with methylene chloride (3×75 mL), basified (3N NaOH), and extracted with methylene chloride (3×75 mL). The combined organic extracts were washed with water (3×100 mL), dried (MgSO4), and evaporated, providing 1.1 g as a yellow oil, in 62% yield: 1H NMR (CDCl3) δ 2.34 (s, 6H), 2.75 (t, J=5.5 Hz, 2H), 3.93 (s, 3H), 4.12 (t, J=5.5 Hz, 2H), 6.51 (dd, J=9.1 Hz, J=2.5 Hz, 1H), 6.60 (d, J=2.5 Hz, 1H), 8.00 (d, J=9.1 Hz, 1H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.